molecular formula C6H13FN2 B14267040 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride CAS No. 133928-43-5

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride

Katalognummer: B14267040
CAS-Nummer: 133928-43-5
Molekulargewicht: 132.18 g/mol
InChI-Schlüssel: INBGASQCANQQDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by its imidazolium core, which is a five-membered ring containing two nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride typically involves the reaction of 1-Ethyl-3-methylimidazolium chloride with a fluoride source such as hydrogen fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride exerts its effects involves its interaction with various molecular targets. The fluoride ion can participate in hydrogen bonding and other interactions, influencing the behavior of enzymes and other proteins. The imidazolium core can interact with metal ions and other molecules, facilitating various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium fluoride can be compared with other imidazolium salts such as:

The uniqueness of this compound lies in its fluoride ion, which imparts specific reactivity and properties that are valuable in various applications.

Eigenschaften

CAS-Nummer

133928-43-5

Molekularformel

C6H13FN2

Molekulargewicht

132.18 g/mol

IUPAC-Name

1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;fluoride

InChI

InChI=1S/C6H12N2.FH/c1-3-8-5-4-7(2)6-8;/h4-5H,3,6H2,1-2H3;1H

InChI-Schlüssel

INBGASQCANQQDC-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+]1CN(C=C1)C.[F-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.